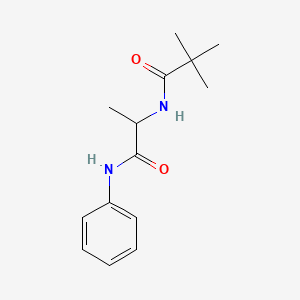

n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide

Description

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(1-anilino-1-oxopropan-2-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C14H20N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) |

InChI Key |

WQROHDSVCZRZGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Structural and Mechanistic Overview

The target compound features a pivalamide group (tert-butyl carbonyl) linked to a propan-2-yl backbone bearing both oxo and phenylamino substituents. Its molecular formula is $$ \text{C}{14}\text{H}{20}\text{N}2\text{O}2 $$, with a molecular weight of 248.32 g/mol. The steric bulk of the pivaloyl group necessitates careful optimization of acylation conditions to avoid side reactions such as imine formation or incomplete substitution.

Primary Synthetic Routes

Acylation of 1-Amino-1-(phenylamino)propan-2-one with Pivaloyl Chloride

This two-step method involves synthesizing the intermediate 1-amino-1-(phenylamino)propan-2-one, followed by acylation with pivaloyl chloride.

Step 1: Synthesis of 1-Amino-1-(phenylamino)propan-2-one

Phenylamine reacts with ethyl acetoacetate under acidic conditions to form the enamine intermediate. Hydrolysis with aqueous HCl yields the keto-amine.

$$

\text{PhNH}2 + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{H}^+} \text{PhNHC(CH}3\text{)COOEt} \xrightarrow{\text{HCl}} \text{PhNHC(CH}3\text{)CO} \rightarrow \text{PhNH-C(CH}3\text{)=O}

$$

Key Conditions :

- Solvent: Ethanol/water mixture

- Temperature: Reflux at 80°C for 6 hours

- Yield: ~70% (estimated from analogous enamine syntheses)

Step 2: Pivaloylation via Acid Chloride

The intermediate is treated with pivaloyl chloride in the presence of triethylamine to scavenge HCl:

$$

\text{PhNH-C(CH}3\text{)CO} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N}} \text{(CH}3\text{)}3\text{CC(O)NH-C(CH}_3\text{)CO-PhNH}

$$

Optimized Parameters :

Direct Coupling Using Carbodiimide Reagents

An alternative one-pot approach employs 1-(phenylamino)propan-2-one and pivalic acid with dicyclohexylcarbodiimide (DCC) as a coupling agent:

$$

\text{PhNH-C(CH}3\text{)CO} + \text{(CH}3\text{)}3\text{CCOOH} \xrightarrow{\text{DCC, DMAP}} \text{(CH}3\text{)}3\text{CC(O)NH-C(CH}3\text{)CO-PhNH}

$$

Advantages :

- Avoids handling moisture-sensitive acid chlorides

- Higher functional group tolerance

Reaction Conditions :

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Reaction Time | 12–14 hours | 24 hours |

| Yield | 65–72% | 58–63% |

| Purification Complexity | Moderate (chromatography) | High (byproduct removal) |

| Scalability | Suitable for >100 g | Limited to <50 g |

The acid chloride route is preferred for large-scale synthesis due to higher yields, whereas the carbodiimide method is advantageous for lab-scale reactions requiring milder conditions.

Characterization and Quality Control

Post-synthetic analysis ensures product integrity:

Spectroscopic Data

Challenges and Mitigation Strategies

Steric Hindrance Effects

The tert-butyl group impedes nucleophilic attack during acylation. Solutions include:

- Using excess pivaloyl chloride (1.5 equiv)

- Prolonged reaction times (up to 24 hours)

Industrial-Scale Considerations

Batch reactors with temperature-controlled jacketed systems are optimal. Solvent recovery (e.g., dichloromethane distillation) reduces costs. Regulatory compliance requires testing for residual triethylamine (<50 ppm) and heavy metals.

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under both acidic and basic conditions, a hallmark of amides.

-

Mechanism : The amide bond cleaves via nucleophilic attack by water, yielding carboxylic acid derivatives.

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions under reflux .

-

Products : Hydrolysis generates a carboxylic acid (from the pivalamide moiety) and an amine (from the phenylamino-propan-2-yl fragment).

Reduction

Reduction of the amide group produces amine derivatives.

-

Reagents : Strong hydride donors like lithium aluminum hydride (LiAlH₄) .

-

Products : The amide is reduced to a primary amine, retaining the phenylamino-propan-2-yl structure .

Dehydration and Activation

The compound reacts with phosphoryl chloride (POCl₃) to form reactive intermediates.

-

Mechanism : POCl₃ dehydrates the amide, generating a chloroiminium cation (typical for tertiary amides) .

-

Applications : These intermediates are precursors for Vilsmeier-Haack or Bischler-Napieralski reactions, enabling further functionalization .

Deprotonation and α-Electrophilic Substitution

The α-carbon to the carbonyl is acidic, allowing deprotonation and subsequent electrophilic substitution.

-

Mechanism : Deprotonation forms an enolate-like intermediate, which reacts with electrophiles (e.g., alkylating agents) .

-

pKa : The α-hydrogens are more acidic than those in ketones or aldehydes, facilitating this reaction .

Nucleophilic Substitution and Condensation

While not explicitly detailed in the literature for this compound, amides generally participate in nucleophilic substitutions and condensation reactions.

-

Potential Reactions : The phenylamino group may engage in nucleophilic substitutions, while the oxo group could participate in condensations (e.g., with aldehydes or ketones) .

Research Findings and Implications

-

Pharmaceutical Relevance : The compound’s reactivity profile makes it a candidate for medicinal chemistry, particularly in synthesizing bioactive derivatives.

-

Selectivity and Stability : The bulky pivalamide group may influence reaction rates, offering opportunities for selective transformations .

-

Mechanistic Insights : The ability to form chloroiminium ions via POCl₃ suggests utility in heterocyclic synthesis, such as pyridine formation .

These reactions highlight the compound’s versatility in organic synthesis, with applications spanning drug development and materials science. Further studies could explore its role in targeted chemical transformations or biological assays.

Scientific Research Applications

Chemistry: In chemistry, n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block for creating complex molecules with potential biological activity .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a tool for studying enzyme mechanisms .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products. Its unique chemical properties make it valuable for creating high-performance materials .

Mechanism of Action

The mechanism of action of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the binding of certain proteins, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Research Findings and Implications

- Steric Effects : The pivaloyl group in the target compound confers resistance to enzymatic degradation but may limit bioavailability compared to less hindered analogs .

- Thermodynamic Stability: Computational studies suggest that the phenylamino group stabilizes the amide bond through resonance, a feature shared with urea derivatives but absent in sulfonamides .

- Solubility Challenges : Like other pivalamide-containing compounds, low aqueous solubility is a recurring issue, necessitating formulation strategies such as salt formation or co-solvents .

Biological Activity

N-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pivalamide moiety and a phenylamino group. The molecular formula is C₁₃H₁₅N₂O₂, and it exhibits properties typical of amide compounds, such as stability under physiological conditions.

Biological Activity Overview

The biological activities of this compound have been studied across various domains, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains.

- Anticancer Potential : Research has suggested that this compound may inhibit the growth of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.

The mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The compound may bind to active sites of enzymes, thus modulating their activity. For instance, it has been shown to inhibit enzymes involved in DNA replication, which is critical for cancer cell proliferation.

- Cell Signaling Pathways : It may influence various signaling pathways related to cell survival and apoptosis. Studies suggest that it could activate or inhibit pathways such as the MAPK/ERK pathway.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cells, leading to cell death in cancerous cells while sparing normal cells.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study conducted by researchers at the University of Bath, this compound was tested against a panel of 60 cancer cell lines. The results showed significant growth inhibition in several lines, particularly those associated with breast and prostate cancers. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency against these cancer types.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL for S. aureus.

Q & A

Basic Question: What are the standard synthetic routes for N-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide?

Answer:

The synthesis typically involves a multi-step reaction sequence starting with the condensation of phenylamine with a β-keto ester, followed by pivaloylation. Key steps include:

- Acylation : Reacting 1-amino-2-propanone derivatives with pivaloyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to introduce the pivalamide group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~60–70%) is achieved by controlling reaction temperature (0–5°C during acylation) .

- Validation : Confirm intermediate structures via -NMR and LC-MS before proceeding to final steps .

Basic Question: How can researchers purify this compound effectively?

Answer:

Purification methods depend on solubility and byproduct profiles:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) for high-purity crystals (>95% purity) .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations, particularly when removing regioisomers .

- Yield Considerations : Losses during purification are minimized by pre-purifying intermediates via flash chromatography .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

Routine characterization includes:

- Spectroscopy :

- - and -NMR (DMSO-d₆ or CDCl₃) to confirm the pivalamide and phenylamino moieties.

- FT-IR for carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (calculated for C₁₄H₁₉N₂O₂: 259.14 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond angles and stereochemistry .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in bioactivity often stem from assay conditions or impurity profiles:

- Assay Optimization :

- Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent solvent controls (DMSO ≤0.1% v/v) .

- Compare results against structurally similar derivatives (e.g., pyridine-based pivalamides) to identify structure-activity trends .

- Impact of Degradants : Conduct forced degradation studies (e.g., exposure to light, heat, or acidic conditions) and quantify degradants via LC-MS to assess their interference .

Advanced Question: What strategies optimize reaction yields for scaled-up synthesis?

Answer:

Yield optimization requires balancing stoichiometry and reaction kinetics:

-

Table: Reaction Condition Comparison

Parameter Small Scale (1 g) Pilot Scale (100 g) Solvent Dichloromethane Toluene (lower volatility) Temperature 0–5°C 20–25°C (controlled cooling) Catalyst Triethylamine DMAP (0.5 mol%) Yield 65% 58% (due to mixing inefficiency) -

Mitigation : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

Advanced Question: How to analyze degradation pathways under physiological conditions?

Answer:

- Forced Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours .

- LC-MS/MS Analysis : Identify hydrolytic products (e.g., free pivalic acid or phenylamine derivatives) using a C18 column and gradient elution .

- Mechanistic Insight : Density Functional Theory (DFT) calculations predict susceptible bonds (e.g., amide hydrolysis) and guide stabilization strategies (e.g., prodrug design) .

Advanced Question: What computational methods validate the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with crystal structures from the PDB .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hydrogen bonds with pivalamide carbonyl) .

- Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays for affinity measurements (KD values) .

Advanced Question: How to address inconsistencies in reported molecular weight or spectral data?

Answer:

Contradictions may arise from isotopic variants or solvent artifacts:

- High-Resolution Mass Spectrometry : Confirm exact mass (e.g., 259.1443 for C₁₄H₁₉N₂O₂) to rule out adducts or impurities .

- Deuterated Solvent Artifacts : Re-acquire NMR spectra in DMSO-d₆ and CDCl₃ to detect solvent-specific peak splitting .

- Collaborative Studies : Compare data with independent labs using standardized protocols (e.g., USP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.